molecular formula C10H14ClNO3 B13969430 6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid

6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13969430
M. Wt: 231.67 g/mol
InChI Key: GZMSMSWBTHTPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloroacetyl)-6-azaspiro[34]octane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic amine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioethers

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt essential biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its chloroacetyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

6-(2-chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C10H14ClNO3/c11-5-8(13)12-2-1-10(6-12)3-7(4-10)9(14)15/h7H,1-6H2,(H,14,15)

InChI Key

GZMSMSWBTHTPFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)C(=O)O)C(=O)CCl

Origin of Product

United States

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